molecular formula C9H12F3NO3 B7868668 1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid

1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid

Cat. No.: B7868668
M. Wt: 239.19 g/mol
InChI Key: IDZISEICWPLPLJ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C9H12F3NO3 and a molecular weight of 239.19 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a cyclohexane ring, which also bears a carboxylic acid functional group. The trifluoroacetamido group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with trifluoroacetic anhydride in the presence of a suitable base, such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetylated product, which is subsequently hydrolyzed to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used solvents include dichloromethane and acetonitrile, and the reaction is typically carried out at temperatures ranging from 0°C to 25°C .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,2-Trifluoroacetamido)cyclopentane-1-carboxylic acid
  • 1-(2,2,2-Trifluoroacetamido)cycloheptane-1-carboxylic acid
  • 1-(2,2,2-Trifluoroacetamido)cyclooctane-1-carboxylic acid

Uniqueness

1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid is unique due to its specific ring size and the presence of the trifluoroacetamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, the cyclohexane ring provides an optimal balance of steric and electronic effects, enhancing the compound’s reactivity and selectivity .

Properties

IUPAC Name

1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)6(14)13-8(7(15)16)4-2-1-3-5-8/h1-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZISEICWPLPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid
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